molecular formula C16H12ClNO2S B2659949 2-(Cbz-Amino)-5-chlorobenzothiophene CAS No. 1820716-73-1

2-(Cbz-Amino)-5-chlorobenzothiophene

Cat. No.: B2659949
CAS No.: 1820716-73-1
M. Wt: 317.79
InChI Key: LWOCJSUUYAODKY-UHFFFAOYSA-N
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Description

Significance of Benzo[b]thiophene Derivatives as Synthetic Intermediates

Benzo[b]thiophene derivatives are recognized for their broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antifungal properties. This has led to their incorporation into several clinically approved drugs, such as the selective estrogen receptor modulator raloxifene (B1678788) and the antipsychotic agent sertindole. The synthetic utility of the benzothiophene (B83047) core lies in its susceptibility to functionalization at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired biological effects or material characteristics.

The presence of the sulfur atom in the thiophene (B33073) ring imparts specific physicochemical properties, including the ability to engage in hydrogen bonding and metal coordination, which can be crucial for molecular recognition at biological targets. Furthermore, the aromatic system of benzothiophene can participate in π-stacking interactions, contributing to the binding affinity of molecules containing this scaffold.

Overview of 2-Aminobenzothiophene Synthesis and Functionalization

The synthesis of 2-aminobenzothiophenes can be approached through several methodologies. A common strategy involves the construction of the benzothiophene ring system from appropriately substituted precursors, followed by the introduction or modification of the amino group. One plausible, though not explicitly documented for this specific molecule, synthetic route to 2-amino-5-chlorobenzothiophene commences with the nitration of 5-chlorobenzo[b]thiophene to yield 5-chloro-2-nitrobenzo[b]thiophene. This electrophilic substitution reaction is a fundamental transformation in aromatic chemistry.

Subsequent reduction of the nitro group to a primary amine is a well-established process in organic synthesis. nih.gov A variety of reducing agents can be employed for this purpose, with common choices including metals in acidic media (e.g., tin or iron in hydrochloric acid) or catalytic hydrogenation. nih.gov The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule.

Once obtained, the 2-amino-5-chlorobenzothiophene can undergo a range of functionalization reactions at the amino group. These include acylation, alkylation, and sulfonylation, providing access to a diverse library of derivatives for further investigation.

Role of Carboxybenzyl (Cbz) Protection in Complex Aminobenzothiophene Synthesis

In the context of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. The amino group is nucleophilic and can react with a wide range of electrophiles. Therefore, its temporary protection is often necessary when other parts of the molecule need to be modified under conditions that would otherwise affect the amine.

The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines. total-synthesis.com It is typically introduced by reacting the amine with benzyl (B1604629) chloroformate in the presence of a base. total-synthesis.com The resulting carbamate (B1207046) is stable to a variety of reaction conditions, including those that are basic, nucleophilic, and mildly acidic.

The key advantage of the Cbz group is its facile removal under specific and mild conditions, most commonly through catalytic hydrogenation. This process, known as hydrogenolysis, cleaves the benzylic C-O bond, liberating the free amine and producing toluene (B28343) and carbon dioxide as byproducts. This orthogonality allows for the selective deprotection of the Cbz group in the presence of other protecting groups that are sensitive to different cleavage conditions.

In the synthesis of complex molecules derived from 2-amino-5-chlorobenzothiophene, the introduction of a Cbz group would allow for subsequent chemical transformations on other parts of the benzothiophene scaffold or on substituents that may be introduced, without interference from the reactive amino group.

Interactive Data Tables

Table 1: Proposed Physical and Chemical Properties of 2-(Cbz-Amino)-5-chlorobenzothiophene

PropertyProposed Value
Molecular FormulaC16H12ClNO2S
Molecular Weight317.79 g/mol
AppearanceWhite to off-white solid
Melting Point>150 °C (estimated)
SolubilitySoluble in common organic solvents (e.g., dichloromethane, ethyl acetate); Insoluble in water.
StabilityStable under normal conditions; sensitive to strong acids, bases, and reducing agents.

Table 2: Predicted Spectroscopic Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~10.5 (s, 1H)NH
~7.8-7.2 (m, 8H)Aromatic H
~7.1 (s, 1H)H3 (benzothiophene)
~5.2 (s, 2H)CH₂ (benzyl)

Note: The predicted NMR data is based on the analysis of structurally related Cbz-protected aminobenzothiophenes and serves as an estimation for characterization purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(5-chloro-1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c17-13-6-7-14-12(8-13)9-15(21-14)18-16(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOCJSUUYAODKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cbz Amino 5 Chlorobenzothiophene

Retrosynthetic Analysis of 2-(Cbz-Amino)-5-chlorobenzothiophene

A retrosynthetic analysis of this compound provides a roadmap for its synthesis by breaking down the target molecule into simpler, commercially available, or readily synthesizable precursors.

The primary disconnection in the retrosynthesis of the target molecule is the cleavage of the carbamate (B1207046) bond of the Cbz (benzyloxycarbonyl) protecting group. This reveals the immediate precursor, 2-amino-5-chlorobenzothiophene. The Cbz group can be installed in the final step of the synthesis through the reaction of the amino group with benzyl (B1604629) chloroformate.

The next critical disconnection involves the formation of the 2-aminothiophene ring fused to the chlorinated benzene (B151609) ring. A reliable and efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction. researchgate.netwikipedia.org Applying a Gewald-type disconnection to 2-amino-5-chlorobenzothiophene suggests that the thiophene (B33073) ring can be constructed from a cyclic ketone, an activated nitrile, and elemental sulfur. To obtain the 5-chloro-substituted benzothiophene (B83047), a plausible six-membered cyclic ketone precursor is 4-chlorocyclohexanone (B8230851). The other key precursors for this multicomponent reaction would be an α-cyanoester, such as ethyl cyanoacetate (B8463686), and elemental sulfur.

Therefore, the key precursors identified through this retrosynthetic analysis are:

4-chlorocyclohexanone

Ethyl cyanoacetate

Elemental sulfur

Benzyl chloroformate

The synthesis of this compound involves the strategic use of the benzyloxycarbonyl (Cbz) group to protect the amino functionality at the 2-position of the benzothiophene ring. total-synthesis.com The Cbz group is a robust protecting group that is stable to a wide range of reaction conditions, yet it can be removed under specific conditions, most commonly through catalytic hydrogenolysis. total-synthesis.com

Table 1: Protecting Group Strategy

Protecting Group Structure Introduction Reagent Removal Conditions
Benzyloxycarbonyl (Cbz) C₇H₇O₂C- Benzyl chloroformate (Cbz-Cl) Catalytic Hydrogenolysis (H₂, Pd/C)

Classical and Modern Approaches to Benzo[b]thiophene Ring Formation

The construction of the benzo[b]thiophene ring system is the cornerstone of the synthesis of this compound. Various classical and modern synthetic methodologies can be employed for this purpose, with the Gewald reaction and its modifications being particularly well-suited for the synthesis of 2-aminothiophenes.

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes. researchgate.netwikipedia.org The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. researchgate.net For the synthesis of the 2-amino-5-chlorobenzothiophene core, a modification of the Gewald reaction starting with a cyclic ketone is employed.

The proposed synthesis would begin with the reaction of 4-chlorocyclohexanone with ethyl cyanoacetate and elemental sulfur. This reaction is typically carried out in the presence of a base, such as morpholine, and in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). The reaction proceeds through an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative. wikipedia.orgresearchgate.net

The resulting tetrahydrobenzothiophene then requires aromatization to form the final benzothiophene ring system. This can be achieved through dehydrogenation using a suitable oxidizing agent, such as sulfur or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This two-step sequence of a Gewald reaction followed by aromatization provides a practical route to the desired 2-amino-5-chlorobenzothiophene intermediate.

Table 2: Proposed Gewald Reaction for 2-Amino-5-chlorobenzothiophene Intermediate

Reactants Reagents Intermediate Product Final Product (after aromatization)
4-Chlorocyclohexanone, Ethyl cyanoacetate, Sulfur Morpholine (base) 2-Amino-5-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-Amino-5-chlorobenzothiophene

The Hinsberg synthesis is a classical method for the formation of thiophene rings, although it is less commonly used for the direct synthesis of 2-aminothiophenes. The traditional Hinsberg reaction involves the condensation of an α-diketone with diethyl thiodiacetate in the presence of a strong base to yield a thiophene-2,5-dicarboxylate.

While not the most direct route to the target molecule, modifications of the Hinsberg cyclization could potentially be envisioned. However, this would likely involve a more convoluted synthetic pathway with additional steps to introduce the amino group and remove the carboxylate functionalities. Given the efficiency and directness of the Gewald reaction for preparing 2-aminothiophenes, the Hinsberg cyclization is considered a less favorable approach for the synthesis of this compound.

Cyclization Strategies for Thiophene Ring Construction

Fiesselmann Condensation Variants

The Fiesselmann thiophene synthesis is a classical method for generating substituted thiophenes. wikipedia.orgderpharmachemica.com The core reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org The mechanism proceeds through a sequence of base-catalyzed 1,4-conjugate additions to form a thioacetal intermediate. Subsequent intramolecular Dieckmann condensation, followed by elimination and tautomerization, leads to the aromatic thiophene ring. derpharmachemica.com

While primarily used for thiophene synthesis, the principles of the Fiesselmann condensation can be hypothetically extended to the synthesis of the benzothiophene core. A plausible, albeit non-standard, variant for constructing a 2-amino-5-chlorobenzothiophene derivative would necessitate a more complex starting material that already contains the pre-formed, substituted benzene ring. For instance, a suitably substituted cyclic β-ketoester incorporating the 5-chloro-phenyl moiety could be reacted with a derivative of thioglycolic acid that can serve as an amino group precursor, such as a protected aminothioglycolamide. However, this approach is not commonly employed for benzothiophenes due to the complexity and potential low yields compared to more modern and direct methodologies.

Table 1: Key Features of the Fiesselmann Condensation

Feature Description
Reactants Typically α,β-acetylenic esters and thioglycolic acid derivatives.
Catalyst Base-catalyzed (e.g., sodium methoxide).
Key Intermediates Thioacetal, enolate.
Core Mechanism 1,4-conjugate addition followed by Dieckmann condensation.

| Primary Product | Substituted 3-hydroxythiophene-2-carboxylates. |

Volhard-Erdmann Reactions

The Volhard-Erdmann cyclization is another foundational method in thiophene chemistry, involving the reaction of 1,4-difunctional compounds with a sulfurizing agent, classically phosphorus heptasulfide (P₄S₇). wikipedia.orgdrugfuture.com Substrates for this reaction include γ-oxo acids, 1,4-diketones, and chloroacetyl-substituted esters. wikipedia.org The reaction effectively constructs the thiophene ring by replacing two carbonyl oxygen atoms and two hydrogens with a sulfur atom.

Adapting the Volhard-Erdmann reaction for the synthesis of this compound would be challenging and is not a conventional route. A hypothetical precursor would need to be a substituted 1,4-dicarbonyl compound attached to the 4-chlorophenyl ring. For example, a substituted γ-oxo acid derived from 4-chlorobenzene could be envisioned as a starting point. The harsh conditions and the stoichiometric use of phosphorus sulfides, however, often lead to low tolerance for sensitive functional groups like the Cbz-protecting group, making this method less suitable for the direct synthesis of the target molecule. More commonly, this reaction is used for the preparation of simpler, more robust alkyl or aryl thiophenes. wikipedia.org

Table 2: Characteristics of the Volhard-Erdmann Reaction

Feature Description
Reactants 1,4-difunctional compounds (e.g., disodium (B8443419) succinate, 1,4-diketones).
Reagent Phosphorus heptasulfide (P₄S₇).
Reaction Type Cyclization/Sulfurization.
Primary Product Alkyl and aryl thiophenes.

| Conditions | Typically harsh, high temperatures. |

Intramolecular C-S Bond Formation Methodologies

A more direct and modern approach to the 2-aminobenzothiophene core involves the intramolecular cyclization of suitably functionalized precursors, leading to the formation of the critical C-S bond. These methods are highly effective for constructing the benzofused ring system with the amino group already positioned at C2.

One prominent strategy is the cyclization of N-aryl thioamides or related derivatives. For instance, palladium-catalyzed intramolecular C-H functionalization/C-S bond formation can be used to cyclize N-arylcyanothioformamides into 2-cyanobenzothiazoles, which can be further elaborated. mdpi.com A more direct route to 2-aminobenzothiophenes involves the cyclization of thioamides derived from 2-arylacetic acids. This transformation can be mediated by various reagents, including hypervalent iodine compounds.

Another powerful variant is the palladium-catalyzed reaction of ortho-haloanilines with a sulfur source. A notable example is the synthesis of diverse 2-aminobenzo[b]thiophenes using sodium thiosulfate (B1220275) (Na₂S₂O₃) as an inexpensive and odorless sulfur source. nih.gov This reaction proceeds via a palladium-catalyzed C-S bond formation, constructing the thiophene ring in a single step from readily available starting materials. A potential pathway to the target compound could involve the reaction of a 2-alkynyl-4-chloroaniline derivative with a sulfur transfer reagent.

Electrophilic Cyclization Strategies for Halogenated Benzothiophenes

Electrophilic cyclization is a powerful and widely used strategy for the synthesis of benzothiophenes. nih.govorganic-chemistry.org This approach typically involves the cyclization of an o-alkynylthioanisole or a related substrate, initiated by an electrophile. nih.govorganic-chemistry.org The reaction proceeds through the electrophilic activation of the alkyne, followed by intramolecular nucleophilic attack by the sulfur atom. nih.gov A subsequent dealkylation or elimination step furnishes the aromatic benzothiophene ring. nih.gov

A variety of electrophiles can be used to trigger the cyclization, including halogens (I₂, ICl, NBS, Br₂) and sulfur or selenium electrophiles. nih.gov For the synthesis of a 5-chlorobenzothiophene (B1589001) derivative, a plausible starting material would be a (4-chloro-2-ethynylphenyl)(methyl)sulfane. Treatment of this substrate with an electrophile like iodine would lead to a 3-iodo-5-chlorobenzothiophene intermediate. This halogenated position can then be used for further functionalization. The 2-amino group would typically be introduced in a separate step, either before or after the cyclization, or by functionalization of the C2 position of the formed benzothiophene. A notable advancement in this area is the use of stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, which enables the cyclization of o-alkynyl thioanisoles to provide 2,3-disubstituted benzo[b]thiophenes under moderate conditions. organic-chemistry.org

Table 3: Electrophilic Cyclization for Benzothiophene Synthesis

Feature Description
Precursor Typically o-alkynylthioanisoles.
Initiator Electrophiles (e.g., I₂, Br₂, NBS, sulfonium (B1226848) salts).
Key Step Intramolecular nucleophilic attack of sulfur onto an activated alkyne.
Product Substituted benzothiophenes (often halogenated at C3).

| Advantages | Mild reaction conditions, high efficiency, and good functional group tolerance. nih.gov |

Metal-Catalyzed Annulation and Cross-Coupling Approaches to Benzothiophene Cores

Modern synthetic organic chemistry heavily relies on transition metal catalysis for the efficient construction of complex heterocyclic scaffolds. Palladium- and copper-catalyzed reactions are particularly prominent in the synthesis of benzothiophenes, including those bearing an amino group at the C2 position. nih.govrsc.org

Palladium-catalyzed methodologies offer a range of strategies. One approach involves the direct C-H activation and arylation of thiophene rings, although this is more common for functionalizing a pre-existing benzothiophene. mdpi.com A more convergent approach is the palladium-catalyzed annulation of functionalized precursors. For example, a direct synthesis of 2-aminobenzo[b]thiophenes has been developed via a palladium-catalyzed reaction using sodium thiosulfate as the sulfur source, which couples with substituted anilines and alkynes. nih.gov This method efficiently builds the desired scaffold in a single, highly convergent step.

Copper-catalyzed reactions also provide powerful tools for C-S and C-N bond formation, which are central to the synthesis of the target molecule. The Ullmann condensation, a classical copper-promoted reaction, can be used to form aryl thioethers, which can be precursors for cyclization. wikipedia.org More advanced copper-catalyzed domino reactions have been developed for the synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides, a sulfur source, and an amine, demonstrating the power of copper to mediate multiple bond formations in one pot. rsc.org While this example forms a benzothiazole, similar principles can be applied to benzothiophene synthesis, for instance, through the copper-catalyzed intramolecular C-S bond formation of a thiourea (B124793) derivative. researchgate.net

Table 4: Examples of Metal-Catalyzed Benzothiophene Syntheses

Catalyst System Reactants Product Type Reference
Pd(dppf)Cl₂ / dppf Substituted o-haloanilines, alkynes, Na₂S₂O₃ 2-Aminobenzothiophenes nih.gov
Copper(I) salts 2-Iodophenyl isocyanides, K₂S, amines 2-Aminobenzothiazoles rsc.org

Introduction and Functionalization of the Amino Moiety at C2

Once the 5-chlorobenzothiophene core is established, or as part of a convergent strategy, the introduction of the protected amino group at the C2 position is a critical step. This can be achieved through various methodologies, with direct amination of a pre-functionalized benzothiophene being a common and effective approach.

Direct Amination Methodologies

Direct amination strategies involve the formation of a C-N bond at the C2 position of the benzothiophene ring. These reactions typically employ a 2-halo-5-chlorobenzothiophene intermediate and are mediated by a transition metal catalyst.

The Buchwald-Hartwig amination is a cornerstone of modern C-N cross-coupling chemistry. wikipedia.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. wikipedia.org To synthesize this compound, a 2-bromo- or 2-chloro-5-chlorobenzothiophene precursor could be reacted with benzyl carbamate in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). libretexts.orgyoutube.com The choice of ligand is crucial for the reaction's efficiency and has been extensively developed to accommodate a wide range of substrates. youtube.com

The Ullmann condensation is a classical copper-catalyzed alternative for forming C-N bonds. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols often use soluble copper(I) catalysts with ligands (e.g., phenanthroline), allowing the reaction to proceed under milder temperatures. wikipedia.orgnih.gov In this context, 2-iodo- or 2-bromo-5-chlorobenzothiophene could be coupled with an amine or its protected form using a copper(I) salt (e.g., CuI) as the catalyst. This method is particularly useful due to the low cost and low toxicity of copper catalysts. nih.gov Recent developments have shown that copper-catalyzed Ullmann-type reactions are highly effective for the direct amination of various bromo-polycyclic heteroaromatic compounds. nih.gov

Precursor Functionalization and Subsequent Cyclization

The formation of the benzothiophene ring system is a critical step, typically achieved through the cyclization of appropriately functionalized aromatic precursors. These methods involve creating the fused thiophene ring onto a benzene ring.

One common approach is the intramolecular cyclization of aryl sulfides. chemicalbook.com This strategy often starts with a substituted thiophenol which is reacted to introduce a side chain that can undergo cyclization. For instance, an arylthioacetic acid can be cyclized to form a 3-hydroxybenzo[b]thiophene, which can then be further modified. chemicalbook.com Another pathway involves the palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes. nih.gov This method uses a palladium iodide catalyst system to achieve cyclization and subsequent functionalization, yielding benzothiophene-3-carboxylic esters. nih.gov

Electrophilic cyclization of o-alkynyl thioanisoles is another powerful method for constructing the benzothiophene core. organic-chemistry.orgnih.gov This reaction can be initiated by various electrophiles, including iodine (I₂), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS), to yield 3-halogenated 2-amidobenzothiophenes. organic-chemistry.org The mechanism generally involves the attack of the alkyne on the electrophile, followed by the intramolecular nucleophilic attack of the sulfur atom to close the ring. nih.gov

These cyclization strategies are summarized in the table below.

Cyclization StrategyPrecursor TypeKey Reagents/CatalystsProduct Type
Intramolecular CyclizationAryl SulfidesPd/Al, ZnCl₂, Acetic anhydrideBenzothiophene derivatives
Oxidative Cyclization2-(Methylthio)phenylacetylenesPdI₂/KI, CO, O₂Benzothiophene-3-carboxylates
Electrophilic Cyclizationo-Alkynyl ThioanisolesI₂, NBS, NCS3-Halogenated Benzothiophenes

Regioselective Chlorination Strategies at C5

Introducing a chlorine atom specifically at the C5 position of the benzothiophene ring requires regioselective control. Several strategies can be employed to achieve this, either by direct halogenation of a pre-formed benzothiophene or by using a chlorinated precursor before ring formation.

Direct chlorination of the benzothiophene ring can be a straightforward method, though it may suffer from a lack of regioselectivity, leading to a mixture of products. smolecule.com The electrophilic substitution on the benzothiophene ring typically occurs at the C3 position. chemicalbook.com However, by carefully controlling reaction conditions and using specific chlorinating agents, chlorination at the benzene ring portion of the molecule can be achieved. For example, the use of chlorine gas or other chlorinating agents under controlled conditions can introduce a chlorine atom onto the aromatic ring. smolecule.com While direct C3-chlorination using reagents like sodium hypochlorite (B82951) has been studied, achieving selective C5-chlorination often requires alternative approaches. researchgate.netnih.gov

A more reliable method for ensuring C5-chlorination is to start with an aromatic precursor that already contains a chlorine atom at the desired position. For example, the synthesis could begin with a 4-chlorothiophenol (B41493) or a similarly substituted benzene derivative. chemicalbook.com This chlorinated starting material is then carried through the functionalization and cyclization steps to build the benzothiophene ring. This approach offers excellent regiochemical control, as the position of the chlorine atom is fixed from the outset. Syntheses starting with compounds like 4-chloro-5-methylisatin, which is then converted to a chlorinated quinazoline, demonstrate the principle of using pre-halogenated precursors to control the final position of the halogen. nih.gov

It is also possible to introduce the halogen atom concurrently with the cyclization process. Certain cyclization reactions can be performed in the presence of a halogen source, leading to a halogenated benzothiophene product in a single step. For instance, transition metal-catalyzed cascade cyclizations have been developed where treatment of a precursor with a palladium catalyst (PdX₂) and a copper halide (CuX₂) can generate chloro-substituted benzonaphthothiophenes. acs.org This methodology suggests that incorporating a chlorinating agent during the palladium- or copper-catalyzed cyclization of a suitable precursor could be a viable route to 5-chlorobenzothiophene derivatives.

Implementation of the Carboxybenzyl (Cbz) Protecting Group

The amino group at the C2 position of the benzothiophene is nucleophilic and requires protection during subsequent synthetic manipulations. The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its relatively straightforward removal. wikipedia.orgwenxuecity.comtotal-synthesis.com

The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) or, less commonly, dibenzyl dicarbonate (B1257347) (Cbz₂O). total-synthesis.com The reaction is an acyl substitution where the nucleophilic amine attacks the electrophilic carbonyl carbon of the Cbz-Cl reagent. total-synthesis.com This reaction releases hydrochloric acid (HCl), which must be neutralized by a base. total-synthesis.com

Common conditions for Cbz protection include the Schotten-Baumann reaction, which uses an aqueous base like sodium carbonate or sodium hydroxide. wikipedia.orgcommonorganicchemistry.com Alternatively, organic bases such as triethylamine (B128534) or diisopropylethylamine (DIPEA) can be used in organic solvents. wikipedia.org The choice of reagent and conditions depends on the specific substrate and its compatibility with the reaction environment.

The general mechanism for the protection of an amine (R-NH₂) with Cbz-Cl is as follows:

The lone pair of the nitrogen atom on the amine attacks the carbonyl carbon of benzyl chloroformate.

The chloride ion is eliminated as a leaving group.

A proton is removed from the nitrogen by a base, yielding the Cbz-protected amine.

The table below summarizes common reagents and conditions for Cbz protection.

ReagentCommon NameTypical ConditionsReference
Benzyl chloroformateCbz-Cl, Z-Cl2N NaOH, THF; Na₂CO₃, water; DIPEA, Acetonitrile wikipedia.orgcommonorganicchemistry.com
Dibenzyl dicarbonateCbz₂OBase (e.g., triethylamine), organic solvent total-synthesis.com
Benzyl N-succinimidyl carbonateCbz-OSuOrganic base, organic solvent total-synthesis.comcommonorganicchemistry.com

Chemo- and Regioselectivity in Cbz Installationmissouri.eduorganic-chemistry.org

Chemoselectivity: The selective protection of an amino group in a molecule containing other nucleophilic functionalities is a critical aspect of synthetic chemistry. The installation of the Cbz group on 2-amino-5-chlorobenzothiophene demonstrates high chemoselectivity. The primary amine at the C2 position is significantly more nucleophilic than the sulfur atom within the thiophene ring or the aromatic chlorine atom. Consequently, the reaction with benzyl chloroformate occurs preferentially at the amino group. total-synthesis.comijacskros.com

In multifunctional compounds, primary and unhindered secondary amines are efficiently protected, while other groups like hydroxyls, phenols, or thiols would require different reaction conditions, often stronger bases, to be acylated. total-synthesis.comresearchgate.net For instance, in the presence of an alcohol, the amine would be selectively protected. ijacskros.com This high degree of chemoselectivity allows for the precise modification of the amino function without affecting other parts of the 5-chlorobenzothiophene core.

Regioselectivity: The concept of regioselectivity in this context pertains to the selective reaction at one specific site when multiple similar functional groups are present. In the case of the precursor, 2-amino-5-chlorobenzothiophene, there is only one amino group. Therefore, the installation of the Cbz group is inherently regioselective to the C2-amino position. If the parent molecule were a diaminobenzothiophene, the regioselectivity would depend on the relative nucleophilicity of the different amino groups, which is influenced by their electronic and steric environment. missouri.edu Generally, aliphatic amines are more nucleophilic and would be protected in preference to aromatic amines. organic-chemistry.org

The reaction conditions for the Cbz protection can be summarized as follows:

ReagentBaseSolventTemperatureOutcome
Benzyl chloroformate (Cbz-Cl)Sodium bicarbonate (NaHCO₃)THF/H₂O0 °C to room temp.Selective N-protection
Benzyl chloroformate (Cbz-Cl)Triethylamine (Et₃N)Dichloromethane (CH₂Cl₂)0 °C to room temp.Selective N-protection
N-(Benzyloxycarbonyloxy)succinimideNone/Mild BaseDichloromethane (CH₂Cl₂)Room temp.Selective N-protection under neutral conditions

Orthogonality of Cbz Group with Other Protecting Groupsmissouri.eduresearchgate.net

A significant advantage of the Cbz group in multi-step synthesis is its orthogonality with other common amine protecting groups. acs.org Orthogonality means that one protecting group can be selectively removed under a specific set of conditions without affecting another. uniurb.it This allows for the sequential deprotection and reaction of different functional groups within the same molecule. The Cbz group is notably orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. total-synthesis.commasterorganicchemistry.comlibretexts.org

The Cbz group is typically cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C), a process that does not affect Boc or Fmoc groups. masterorganicchemistry.com Conversely, the acidic conditions used to remove a Boc group (e.g., trifluoroacetic acid) or the basic conditions for Fmoc removal (e.g., piperidine) leave the Cbz group intact. uniurb.ittotal-synthesis.com This orthogonal relationship is fundamental in complex synthetic strategies, such as peptide synthesis, and is equally applicable to the synthesis of complex benzothiophene derivatives. total-synthesis.comacs.org

The table below outlines the distinct cleavage conditions for these key protecting groups, illustrating their mutual orthogonality.

Protecting GroupAbbreviationCleavage Reagent/ConditionsStability
BenzyloxycarbonylCbzH₂, Pd/C (Hydrogenolysis)Stable to acid and base
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA, HCl)Stable to base and hydrogenolysis
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Stable to acid and hydrogenolysis
Silyl (B83357) Ethers (e.g., TBDMS)TBDMSFluoride Ions (e.g., TBAF)Stable to hydrogenolysis, many acidic/basic conditions

This orthogonality allows a synthetic chemist to design a protection strategy where, for example, a Boc-protected amine can be deprotected and reacted, followed by the selective removal of a Cbz group elsewhere in the molecule at a later stage. masterorganicchemistry.com The stability of the Cbz group under conditions used to remove silyl ether protecting groups, such as those used for hydroxyl protection, further expands its utility in complex syntheses. nih.gov

Advanced Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

The ¹H NMR spectrum of 2-(Cbz-Amino)-5-chlorobenzothiophene is expected to exhibit distinct signals corresponding to the protons of the benzothiophene (B83047) ring, the benzyl (B1604629) group of the Cbz protecting group, and the amine proton.

The aromatic region of the spectrum will be particularly informative. The protons on the 5-chlorobenzothiophene (B1589001) moiety (H-3, H-4, H-6, and H-7) will display characteristic chemical shifts and coupling patterns. The proton at the C-3 position is anticipated to appear as a singlet in the downfield region. The protons on the benzene (B151609) ring of the benzothiophene core will form an ABC system, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the fused thiophene (B33073) ring.

The Cbz protecting group will contribute a singlet for the methylene (B1212753) protons (CH₂) and a multiplet for the five protons of the phenyl ring. The NH proton of the carbamate (B1207046) linkage is expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
NH 8.0 - 9.0 br s
H-7 ~7.8 d
H-4 ~7.7 d
H-6 ~7.3 dd
Phenyl (Cbz) 7.3 - 7.5 m
H-3 ~7.2 s

Predicted data is based on analogous structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The spectrum will show signals for the eight carbons of the benzothiophene core, the carbonyl carbon of the carbamate, the methylene carbon of the benzyl group, and the carbons of the phenyl ring. The carbon atom attached to the chlorine (C-5) will be influenced by the halogen's electronegativity. The quaternary carbons (C-2, C-3a, C-5, and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbonyl carbon of the Cbz group is expected to appear at a significantly downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Cbz) ~153
C-2 ~145
C-7a ~140
C-3a ~138
Phenyl (Cbz, C1) ~136
C-5 ~130
Phenyl (Cbz) 128 - 129
C-4 ~127
C-6 ~125
C-7 ~122
C-3 ~115

Predicted data is based on analogous structures and general principles of NMR spectroscopy.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be crucial in confirming the coupling between the adjacent protons on the benzothiophene ring (e.g., H-6 and H-7) and within the phenyl ring of the Cbz group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of the ¹³C signals for all protonated carbons by linking them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show correlations from the NH proton to the C-2 and the carbonyl carbon, and from the methylene protons of the Cbz group to the carbonyl carbon and the phenyl carbons, thereby confirming the structure of the carbamate linkage and its attachment to the benzothiophene core.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₆H₁₂ClNO₂S), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a spectrum of smaller fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for Cbz-protected amines is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) cation (m/z 91) and the loss of carbon dioxide. Another likely fragmentation pathway involves the cleavage of the N-C bond of the carbamate. The benzothiophene core itself can also undergo fragmentation.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z Predicted Fragment Structure/Loss
317/319 [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
273/275 [M - CO₂]⁺
183/185 [5-chloro-2-aminobenzothiophene]⁺

Predicted data is based on established fragmentation patterns of related compounds.

By combining the information from these advanced spectroscopic methodologies, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be a composite of the absorptions from the Cbz-carbamate group, the substituted benzothiophene ring, and the carbon-chlorine bond. Based on data from similar structures, such as benzyl carbamate and chlorobenzene, the expected characteristic absorption bands can be predicted. chemicalbook.comrsc.orgnist.govdocbrown.infonist.govchegg.com

The key diagnostic peaks would include:

N-H Stretching: A sharp to medium absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate linkage. rsc.org

Aromatic C-H Stretching: Absorption peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) would indicate the C-H stretching vibrations of the two aromatic rings (benzothiophene and benzyl). docbrown.info

Carbonyl (C=O) Stretching: A strong, sharp absorption band is one of the most prominent features of a carbamate and is anticipated to appear in the 1725-1680 cm⁻¹ range. This peak is characteristic of the amide C=O stretch within the Cbz group. rsc.orgacs.org

Aromatic C=C Stretching: Multiple sharp bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹ would be present, corresponding to the C=C bond stretching vibrations within the aromatic rings. docbrown.info

N-H Bending: The bending vibration of the N-H bond is expected to cause an absorption in the 1550-1500 cm⁻¹ region. rsc.org

C-O Stretching: The C-O stretching of the carbamate group would likely produce a strong band in the 1250-1200 cm⁻¹ region. rsc.org

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to give rise to a medium to strong absorption in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹. docbrown.infoethz.ch

These predicted frequencies are summarized in the interactive data table below.

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Expected Intensity
N-H StretchCarbamate (Amide)3400 - 3200Medium
Aromatic C-H StretchBenzothiophene/Benzyl3100 - 3000Medium to Weak
Carbonyl (C=O) StretchCarbamate1725 - 1680Strong, Sharp
Aromatic C=C StretchBenzothiophene/Benzyl1600 - 1450Variable
N-H BendCarbamate (Amide)1550 - 1500Medium
C-O StretchCarbamate1250 - 1200Strong
C-Cl StretchChloro-Aromatic800 - 600Medium to Strong

Advanced X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the crystal lattice.

As there is no published crystal structure for this compound, its solid-state characteristics can be inferred from crystallographic data of analogous molecules, such as other N-aryl carbamates and benzothiophene derivatives. chemicalbook.comresearchgate.netmdpi.com

Hypothetical Crystal Structure Analysis:

Molecular Conformation: The planarity of the benzothiophene ring system would be a dominant feature. The relative orientation of the Cbz group with respect to this ring would be of key interest. Steric hindrance might cause the benzyl group to be twisted out of the plane of the carbamate and benzothiophene moieties. The amide linkage within the carbamate is expected to be planar.

Intermolecular Interactions: A critical feature in the crystal packing of such a molecule would be hydrogen bonding. The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. It is highly probable that these groups would participate in intermolecular N-H···O=C hydrogen bonds, potentially forming dimers or extended chain motifs that stabilize the crystal lattice. mdpi.com

π-π Stacking: The presence of two aromatic systems (the benzothiophene and benzyl rings) suggests the possibility of π-π stacking interactions, where the electron clouds of adjacent aromatic rings align, further contributing to the stability of the crystal packing.

A hypothetical table of crystallographic parameters, based on what might be expected for a compound of this nature, is provided below. It is important to note that these values are speculative and serve only as an illustrative example.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~9.8
c (Å)~15.2
β (°)~95
Volume (ų)~1550
Z (Molecules/Unit Cell)4
Hydrogen BondsN-H···O=C

Reactivity and Transformation of 2 Cbz Amino 5 Chlorobenzothiophene

Reactions at the Benzothiophene (B83047) Core

The benzothiophene nucleus is an aromatic system, and its reactivity is influenced by the electron-donating and -withdrawing properties of its substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The regioselectivity of EAS on the 2-(Cbz-Amino)-5-chlorobenzothiophene ring is dictated by the directing effects of the existing substituents. libretexts.orglumenlearning.comunizin.org

The Cbz-amino group at the C2 position, being an amide, is an ortho, para-directing and activating group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. libretexts.orgyoutube.com Conversely, the chlorine atom at the C5 position is a deactivating but ortho, para-directing group due to the competing inductive electron-withdrawing and resonance electron-donating effects. libretexts.orgyoutube.com

Given these competing effects, the substitution pattern will favor positions activated by the Cbz-amino group. The primary positions for electrophilic attack on the benzothiophene ring are generally C3 and C7. The directing influence of the substituents on this compound would likely lead to a mixture of products, with the precise ratio depending on the nature of the electrophile and the reaction conditions.

Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Influence
2-(Cbz-Amino)C2Activating, Resonance DonorOrtho, Para (to C2)
5-ChloroC5Deactivating, Inductive Withdrawer, Resonance DonorOrtho, Para (to C5)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. youtube.comyoutube.comnih.govpressbooks.publibretexts.org In this compound, the chlorine atom at C5 is the potential leaving group.

The Cbz-amino group is not a strong electron-withdrawing group; in fact, it has electron-donating character through resonance. Therefore, the benzothiophene ring is not sufficiently activated for facile nucleophilic aromatic substitution at the C5 position under standard SNAr conditions. pressbooks.publibretexts.org Reactions with strong nucleophiles would likely require harsh conditions, such as high temperatures and pressures, and may result in low yields or decomposition.

The chlorine atom at the C5 position of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.orgmdpi.com

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgnih.govresearchgate.netresearchgate.net This would allow for the introduction of a variety of aryl or vinyl substituents at the C5 position.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orgcitycollegekolkata.org This method is effective for the synthesis of 5-alkynylbenzothiophene derivatives.

Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a 5-alkenylbenzothiophene derivative. libretexts.orgprinceton.educhemrxiv.orgliverpool.ac.uk

The reactivity of the C5-chloro group in these cross-coupling reactions can be influenced by the choice of catalyst, ligands, base, and solvent. nih.gov

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions at C5

ReactionCoupling PartnerCatalyst SystemProduct Type
SuzukiAr-B(OH)2Pd catalyst, base5-Arylbenzothiophene
SonogashiraR-C≡CHPd catalyst, Cu(I) co-catalyst, base5-Alkynylbenzothiophene
HeckAlkenePd catalyst, base5-Alkenylbenzothiophene

Transformations of the Cbz-Amino Group

The Cbz (carboxybenzyl) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific deprotection methods.

The most common method for the removal of the Cbz group is catalytic hydrogenolysis. total-synthesis.comtaylorfrancis.com This reaction involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.netacs.orgcommonorganicchemistry.com The reaction is generally clean and efficient, proceeding under mild conditions of temperature and pressure. organic-chemistry.orgmissouri.edu

The mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release toluene (B28343), carbon dioxide, and the free amine. taylorfrancis.com The choice of solvent can influence the reaction rate and efficiency, with alcohols such as methanol (B129727) and ethanol (B145695) being commonly employed. acs.org In some cases, additives like ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in transfer hydrogenolysis. researchgate.net The presence of certain functional groups can sometimes interfere with the reaction; for instance, sulfur-containing compounds can poison the catalyst. researchgate.net However, selective deprotection in the presence of other reducible groups is often possible. organic-chemistry.org

Table 3: Typical Conditions for Cbz Deprotection via Catalytic Hydrogenolysis

CatalystHydrogen SourceSolventTemperaturePressure
10% Pd/CH₂ (gas)Methanol or EthanolRoom Temperature1 atm (balloon)
5-10% Pd/CH₂ (gas)Ethyl AcetateRoom Temperature1-50 psi
Pd/CAmmonium FormateMethanolRoom Temperature to RefluxAtmospheric
Pd(OAc)₂/CharcoalH₂ (gas)MethanolRoom Temperature1 atm

Derivatization of the Cbz-Protected Amine (before deprotection)

Prior to the removal of the Cbz group, the protected amine nitrogen can be functionalized through reactions like N-alkylation and N-acylation. The presence of the Cbz group can influence the reactivity of the nitrogen atom.

The N-alkylation of aminothiophene systems, which can be notoriously difficult under mild conditions, can be achieved using a suitable base and alkylating agent. nih.gov For the Cbz-protected amine, the nitrogen is part of a carbamate (B1207046) and is less nucleophilic than a free amine. However, it can still be deprotonated by a strong base to form an amide anion, which can then be alkylated or acylated.

Typical conditions for N-alkylation involve a base such as caesium carbonate in a solvent like DMF, often with an iodide salt like tetrabutylammonium (B224687) iodide to facilitate the reaction. nih.gov N-acylation can be accomplished using acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in an inert solvent like dichloromethane. nih.gov These reactions provide a pathway to N-substituted 2-amino-5-chlorobenzothiophenes after the subsequent deprotection step.

Reactivity of the Benzothiophene Sulfur Atom

The sulfur atom in the benzothiophene ring is a site of potential reactivity, most notably towards oxidation. This transformation can significantly alter the electronic properties of the molecule. mdpi.com

Oxidation of the thiophene (B33073) sulfur atom can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction typically proceeds sequentially, first forming the corresponding S-oxide (sulfoxide) and, upon further oxidation, the S,S-dioxide (sulfone). mdpi.com

The conversion of the electron-donating sulfide (B99878) to a strongly electron-accepting sulfone group dramatically changes the electronic character of the benzothiophene ring system. mdpi.com This modification can influence the molecule's optical and electronic properties, including its absorption and emission spectra, and can be a strategy for tuning the characteristics of advanced organic materials. mdpi.com

Table 3: Oxidation of Benzothiophene Sulfur

ReactionTypical ReagentProduct(s)Effect on Properties
Sulfur Oxidationm-CPBASulfoxide, SulfoneConverts electron-donating sulfur to electron-accepting sulfonyl group. mdpi.com

Lack of Specific Data on Regioselectivity and Stereoselectivity of this compound Reactions

Despite a comprehensive search of available scientific literature, specific research detailing the regioselectivity and stereoselectivity of reactions involving this compound could not be identified. Consequently, a detailed analysis and data-supported discussion on this topic cannot be provided at this time.

The reactivity of substituted benzothiophenes is a subject of interest in organic synthesis, given their prevalence in pharmacologically active compounds. The regioselectivity and stereoselectivity of reactions are critical aspects that determine the outcome of a chemical transformation, influencing the formation of specific isomers.

In principle, the reaction outcomes for this compound would be dictated by a combination of electronic and steric factors. The electron-donating nature of the Cbz-protected amino group at the 2-position and the electron-withdrawing effect of the chlorine atom at the 5-position would influence the electron density distribution within the benzothiophene ring system. This, in turn, would direct the approach of electrophilic or nucleophilic reagents to specific positions.

For instance, in electrophilic aromatic substitution reactions, the directing effects of the substituents would determine the position of substitution on the benzene (B151609) portion of the molecule. Similarly, reactions at the thiophene ring would be influenced by the existing substituents.

However, without specific experimental data from peer-reviewed studies, any discussion on the regioselective and stereoselective behavior of this compound remains speculative. There are no available research findings to populate data tables or to provide a detailed, evidence-based account as requested. Further experimental investigation is required to elucidate the specific reactive properties of this compound.

Future Research Directions and Synthetic Challenges

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are becoming increasingly integral to modern organic synthesis. For 2-(Cbz-Amino)-5-chlorobenzothiophene, future research will likely focus on developing synthetic pathways that minimize environmental impact and enhance safety and efficiency. researchgate.netnih.gov

Key areas for development include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.

Catalyst-Free or Metal-Free Reactions: Designing synthetic sequences that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption. researchgate.net

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

One promising approach is the adaptation of multicomponent reactions, such as the Gewald reaction for 2-aminothiophene synthesis, to be performed under greener conditions. researchgate.net Although not directly applied to this compound, the methodologies reviewed for 2-aminothiophenes, which include using water as a solvent and employing reusable catalysts, provide a roadmap for future investigations. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Benzothiophene (B83047) Synthesis

FeatureConventional SynthesisGreen Synthesis
Solvents Often uses chlorinated hydrocarbons or other VOCsAims for water, ionic liquids, or solvent-free conditions
Catalysts Frequently relies on heavy metals (e.g., Palladium, Copper)Explores organocatalysis, biocatalysis, or catalyst-free methods
Energy Typically requires prolonged heatingUtilizes microwave, ultrasound, or ambient temperature reactions
Waste Can generate significant stoichiometric byproductsFocuses on high atom economy and recyclable reagents

Chemo- and Regioselective Functionalization Strategies

The benzothiophene core has multiple sites available for functionalization. A significant challenge lies in achieving high chemo- and regioselectivity, particularly when introducing substituents at specific positions without affecting the existing functional groups, such as the Cbz-protected amine and the chloro group.

Future research will likely concentrate on:

C-H Functionalization: Direct C-H activation is a powerful tool for introducing new functional groups without the need for pre-functionalized substrates. nih.gov Developing methods for the selective C-H functionalization of the 3, 4, 6, and 7-positions of the this compound ring is a key area of interest.

Directing Groups: The use of removable directing groups to guide the functionalization to a specific position on the benzothiophene ring is a well-established strategy that could be further explored for this specific molecule.

Orthogonal Protecting Group Strategies: The Cbz group is a widely used amine protecting group, but its removal often requires conditions that might affect other parts of the molecule. total-synthesis.comorganic-chemistry.orgmissouri.edu Research into orthogonal protecting group strategies will be crucial for the multi-step synthesis of complex derivatives.

The regioselectivity of functionalization can be a significant hurdle, as reactions may yield mixtures of isomers that are difficult to separate. rsc.org For instance, electrophilic substitution on the benzothiophene ring can occur at various positions depending on the directing influence of the existing substituents.

Exploration of Novel Reactivity Patterns

Understanding and exploiting the inherent reactivity of this compound can open doors to new synthetic transformations. The interplay between the electron-donating Cbz-amino group and the electron-withdrawing chloro group, as well as the sulfur atom in the thiophene (B33073) ring, can lead to unique reactivity.

Areas for future exploration include:

Cyclization Reactions: Utilizing the amino group (after deprotection) and other strategically introduced functionalities to construct fused heterocyclic systems.

Cross-Coupling Reactions: The chloro-substituent at the 5-position provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce aryl, alkyl, or other functional groups.

Photoredox Catalysis: Harnessing the power of visible light to initiate novel radical-based transformations, which can offer unique selectivity compared to traditional thermal reactions.

Advanced Catalyst Development for Efficient Transformations

The development of novel and more efficient catalysts is paramount to overcoming many of the synthetic challenges associated with this compound.

Future catalyst development will likely focus on:

Homogeneous Catalysis: Designing new transition-metal complexes with tailored ligands to improve catalytic activity, selectivity, and turnover numbers for cross-coupling and C-H functionalization reactions.

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily recovered and reused, aligning with the principles of green chemistry. researchgate.net

Biocatalysis: Employing enzymes to catalyze specific transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions.

Organocatalysis: Utilizing small organic molecules as catalysts to avoid the use of metals, which can simplify product purification. researchgate.net

Table 2: Potential Catalytic Systems for the Functionalization of this compound

Catalytic SystemTarget TransformationPotential Advantages
Palladium-based catalysts Cross-coupling at C5-Cl, C-H arylationHigh efficiency and broad substrate scope nih.gov
Copper-based catalysts C-N and C-S bond formationLower cost compared to palladium nih.gov
Rhodium/Iridium catalysts Directed C-H activationHigh regioselectivity
Enzymes (e.g., transaminases) Modification of the amino groupHigh stereoselectivity, mild conditions
Chiral Phosphoric Acids Asymmetric functionalizationMetal-free, enantioselective transformations

Q & A

Q. What are the common synthetic routes for preparing 2-(Cbz-Amino)-5-chlorobenzothiophene?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzothiophene core. Key steps include:

  • Chlorination : Introduce chlorine at the 5-position via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions .
  • Amino Protection : Install the Cbz (carbobenzyloxy) group via reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to protect the amine .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
    Validation: Confirm purity via HPLC (≥95%) and structural integrity via 1H^1H/13C^{13}C NMR and FT-IR .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and Cbz-protected amine (δ 5.1 ppm for CH₂). 13C^{13}C NMR confirms carbonyl (Cbz, ~155 ppm) and benzothiophene carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of Cbz) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent oxidation or hydrolysis of the Cbz group .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

Q. How can conflicting melting point data for structurally similar compounds be reconciled?

Methodological Answer: Discrepancies (e.g., mp 96–100°C vs. 203–205°C in and ) may arise from:

  • Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline forms.
  • Impurities : Use preparative HPLC to isolate pure fractions and re-measure mp .
  • Cross-Validation : Compare data with peer-reviewed journals (e.g., J. Org. Chem.) over vendor catalogs .

Q. What mechanistic insights explain side reactions during Cbz protection of 5-chlorobenzothiophene derivatives?

Methodological Answer: Common side reactions include:

  • Over-Chlorination : Mitigate by limiting Cl₂ stoichiometry and monitoring reaction progress via TLC .
  • Cbz Deprotection : Acidic conditions (e.g., HCl) may cleave the Cbz group; use buffered conditions (pH 7–8) during workup .
    Advanced Analysis: Employ LC-MS to detect intermediates and kinetic studies (variable-temperature NMR) to optimize reaction rates .

Q. How can solvent choice impact the yield of this compound in condensation reactions?

Methodological Answer:

  • Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of the amine but may promote hydrolysis. Use molecular sieves to control moisture .
  • Eco-Friendly Alternatives : PEG-400 (polyethylene glycol) improves solubility and reduces toxicity compared to traditional solvents, as demonstrated in thiazole syntheses .
    Optimization: Conduct a solvent screen (e.g., THF, acetonitrile, toluene) with DOE (Design of Experiments) to maximize yield .

Q. What strategies are effective for analyzing biological activity while addressing cytotoxicity in this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Use MTT assays (IC₅₀) on cancer cell lines (e.g., HeLa) to evaluate antiproliferative activity. Include a positive control (e.g., doxorubicin) .
  • Cytotoxicity Mitigation : Modify substituents (e.g., electron-withdrawing groups at the 5-position) to reduce off-target effects. Validate via comparative SAR studies .
  • ADME Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays .

Q. How can researchers resolve discrepancies in 1H^1H1H NMR data for Cbz-protected amines across different studies?

Methodological Answer:

  • Deuteration Effects : Verify solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) using reference compounds .
  • Dynamic Exchange : For broad NH peaks (due to rotameric exchange), acquire spectra at elevated temperatures (e.g., 60°C) to sharpen signals .
  • Computational Validation : Compare experimental shifts with DFT-predicted NMR chemical shifts (e.g., using Gaussian 09) .

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